molecular formula C11H14Cl3N B2398514 3,4-dichloro-N-cyclopentylaniline hydrochloride CAS No. 2059975-62-9

3,4-dichloro-N-cyclopentylaniline hydrochloride

Cat. No.: B2398514
CAS No.: 2059975-62-9
M. Wt: 266.59
InChI Key: QRPSCMFWZKJPLM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-cyclopentylaniline hydrochloride is a chemical compound with the molecular formula C11H14Cl3N. It is known for its unique structure, which includes a cyclopentyl group attached to an aniline ring substituted with two chlorine atoms at the 3 and 4 positions. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cyclopentylaniline hydrochloride typically involves the reaction of 3,4-dichloroaniline with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-cyclopentylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,4-dichloro-N-cyclopentylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclopentylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-cyclopentylaniline hydrochloride is unique due to the presence of both the cyclopentyl group and the chlorine substitutions on the aniline ring. This combination of structural features imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3,4-dichloro-N-cyclopentylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8;/h5-8,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSCMFWZKJPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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